Tetrafluoroisophthalic acid

Description

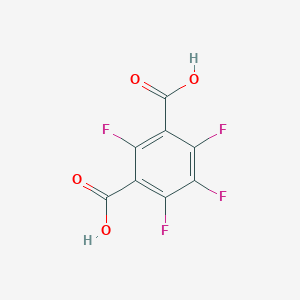

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIMKUYGUHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304994 | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-39-9 | |

| Record name | 1551-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture of Tetrafluoroisophthalic Acid: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Isomers in Crystal Engineering and Drug Development

Tetrafluoroisophthalic acid, a fluorinated derivative of isophthalic acid, stands as a molecule of significant interest to researchers in crystal engineering, materials science, and pharmaceutical development. The strategic placement of fluorine atoms on the aromatic ring dramatically alters the electronic and steric properties of the molecule compared to its non-fluorinated counterpart. These modifications influence intermolecular interactions, leading to unique crystal packing arrangements and potentially novel physicochemical properties. Understanding the crystal structure of this compound is paramount for predicting its behavior in solid-state formulations, designing novel co-crystals with active pharmaceutical ingredients (APIs), and engineering materials with tailored functionalities.

This in-depth technical guide provides a comprehensive overview of the anticipated crystal structure of this compound. In the absence of a publicly available experimental crystal structure at the time of this writing, this guide leverages established principles of crystal engineering, comparative analysis with structurally characterized analogs, and computational insights to present a predictive model of its solid-state architecture. Furthermore, we provide field-proven experimental protocols for the synthesis and crystallization of this compound, empowering researchers to pursue its empirical structural determination.

Molecular Properties and Conformational Analysis

This compound (C₈H₂F₄O₄) possesses a rigid aromatic core with two carboxylic acid functional groups in a meta-disposition. The four fluorine substituents significantly increase the molecule's electron-withdrawing character and introduce the potential for non-covalent interactions such as C–H···F and F···F contacts.

| Property | Value | Source |

| Molecular Formula | C₈H₂F₄O₄ | |

| Molecular Weight | 238.09 g/mol | |

| CAS Number | 1551-39-9 | |

| Melting Point | 212-214 °C (lit.) |

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid groups relative to the benzene ring. Computational studies on similar aromatic carboxylic acids suggest that the planar conformer is of the lowest energy.[1][2] The two carboxylic acid groups can exist in either a syn or anti conformation, with the syn-conformation being more favorable for the formation of the classic carboxylic acid dimer synthon.

Predicted Crystal Structure: A Comparative and Theoretical Approach

While an experimental crystal structure for this compound is not currently available, we can infer its likely packing motifs by examining the crystal structures of its isomers and closely related fluorinated analogs.

Key Supramolecular Synthons in Aromatic Carboxylic Acids

Aromatic carboxylic acids are well-known to form robust supramolecular structures governed by strong O–H···O hydrogen bonds. The most prevalent of these is the centrosymmetric carboxylic acid dimer, a highly predictable and stable motif.

Comparative Analysis with Structural Analogs

-

Tetrafluoroterephthalic Acid (para-isomer): The crystal structure of the para-isomer, 2,3,5,6-tetrafluoroterephthalic acid, has been determined (CCDC: 770475).[3][4] In its anhydrous form, it packs in the triclinic space group P-1 and forms the expected centrosymmetric carboxylic acid dimers.[3] These dimers are then further organized into sheets through C–H···O and C–H···F interactions. The presence of a dihydrate of tetrafluoroterephthalic acid highlights the role of solvent in modifying the crystal packing.[3]

-

5-Fluoroisophthalic Acid: The crystal structure of 5-fluoroisophthalic acid reveals a monoclinic system (P2₁/m) where the molecules are connected by intermolecular O–H···O hydrogen bonds, forming the characteristic dimer.[5][6][7][8] These dimers are then linked into a two-dimensional supramolecular array through C–H···F interactions.[5][6][7]

Hypothesized Crystal Packing of this compound

Based on the structural information from its analogs, we can hypothesize the following for the crystal structure of this compound:

-

Primary Motif: The dominant intermolecular interaction will be the formation of the classic centrosymmetric carboxylic acid dimer via strong O–H···O hydrogen bonds between two molecules.

-

Secondary Interactions: The fluorine substituents will likely play a crucial role in the three-dimensional packing of these dimers. We can anticipate the presence of C–H···F and potentially F···F and C–F···π interactions, which will link the dimers into sheets or more complex three-dimensional networks.

-

Symmetry: Given the molecular symmetry and the common packing arrangements of aromatic carboxylic acids, a centrosymmetric space group such as P-1 or P2₁/c is a strong possibility.

The following diagram illustrates the likely primary hydrogen bonding motif and the key intermolecular interactions that may direct the crystal packing.

Caption: A general synthetic scheme for the preparation of this compound.

Crystallization of this compound

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or ice bath to induce crystallization.

Solvent Screening:

A systematic solvent screen is recommended to identify the optimal conditions for crystal growth. A range of solvents with varying polarities should be tested. Given the fluorinated nature of the compound, solvents such as fluorinated alcohols or ethers could also be explored.

Conclusion and Future Outlook

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging the known crystal structures of its analogs and the foundational principles of supramolecular chemistry, we have constructed a robust hypothesis for its solid-state architecture. The provided experimental protocols for synthesis and crystallization are designed to empower researchers to pursue the empirical determination of this structure.

The elucidation of the definitive crystal structure of this compound will be a valuable contribution to the field of crystal engineering. It will enable a deeper understanding of the role of fluorine in directing crystal packing and will open new avenues for the rational design of co-crystals and functional materials with enhanced properties. Future work should focus on the successful growth of single crystals and their characterization by X-ray diffraction. Furthermore, computational crystal structure prediction studies could provide a more detailed and quantitative insight into the likely polymorphs of this intriguing molecule.

References

-

Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590. [Link]

-

Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o590. [Link]

-

Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. ResearchGate. [Link]

-

Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoro-isophthalic acid. PubMed. [Link]

-

L Fähnle, M., et al. (2010). Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks. Inorganic Chemistry, 49(20), 9446–9453. [Link]

-

Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024303. [Link]

- BenchChem Technical Support Team. (2025).

-

Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. AIP Publishing. [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoroterephthalic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

Sources

- 1. Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoro-isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 2,4,5,6-Tetrafluoroisophthalic Acid

Executive Summary

2,4,5,6-Tetrafluoroisophthalic acid (TIPA), a fluorinated aromatic dicarboxylic acid, represents a class of compounds with significant potential in the development of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Its rigid, electron-deficient aromatic core, bestowed by four fluorine atoms, imparts unique thermal, chemical, and electronic properties. A comprehensive understanding of its molecular structure is paramount for its application, and this is achieved primarily through a multi-technique spectroscopic approach.

Molecular Profile and Core Properties

Before delving into its spectral characteristics, it is essential to establish the fundamental properties of 2,4,5,6-tetrafluoroisophthalic acid.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₂F₄O₄ | [1] |

| Molecular Weight | 238.09 g/mol | [1][2] |

| CAS Number | 1551-39-9 | [1][2] |

| Synonyms | 2,4,5,6-Tetrafluoro-1,3-benzenedicarboxylic acid | [2] |

| Melting Point | 212-214 °C | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

The molecular structure, with its C2v symmetry, is the primary determinant of its spectroscopic signature. The two carboxylic acid groups are in a meta (1,3) relationship on a tetrafluorinated benzene ring. This arrangement dictates the number and type of signals observed in NMR and vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of TIPA in solution. The analysis should focus on ¹H, ¹³C, and ¹⁹F NMR to gain a complete picture.

Theoretical Expectations

-

¹H NMR: The molecule contains only two types of protons: the two carboxylic acid protons. Due to rapid chemical exchange and the molecule's symmetry, these are expected to appear as a single, broad singlet at a significantly downfield chemical shift (>10 ppm), characteristic of acidic protons.

-

¹³C NMR: Due to the C2v symmetry of the molecule, only four distinct carbon signals are expected:

-

C=O: One signal for the two equivalent carboxylic acid carbons.

-

C-COOH: One signal for the two equivalent aromatic carbons bonded to the carboxylic acid groups (C1 and C3).

-

C-F (adjacent to COOH): One signal for the two equivalent aromatic carbons bonded to fluorine (C2 and C6).

-

C-F (middle): One signal for the two equivalent aromatic carbons bonded to fluorine (C4 and C5). All aromatic carbon signals will exhibit splitting due to coupling with adjacent fluorine atoms (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

-

-

¹⁹F NMR: This is arguably the most informative NMR experiment for this molecule. Due to symmetry, two distinct fluorine signals are expected, each integrating to 2F.

-

F2/F6: A signal for the fluorine atoms adjacent to a carboxyl group.

-

F4/F5: A signal for the fluorine atoms positioned between two other fluorine atoms. These two signals will appear as a complex multiplet system, likely an AA'XX' or related second-order pattern, due to mutual coupling (³JFF and ⁴JFF).

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of TIPA and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can slow the exchange of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set spectral width to cover 0-16 ppm.

-

Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure quantitative integration of the broad acid peak.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover 0-200 ppm.

-

A large number of scans will be required due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum using an external standard like CFCl₃ (δ = 0 ppm) or an internal standard.[3]

-

Ensure high digital resolution to resolve the complex coupling patterns.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra accurately.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the functional groups and skeletal structure of the molecule. FTIR and Raman are complementary techniques and together provide a comprehensive vibrational fingerprint.

Theoretical Expectations

The FTIR and Raman spectra will be dominated by vibrations from the carboxylic acid groups, the C-F bonds, and the aromatic ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the FTIR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1700-1740 cm⁻¹. The electron-withdrawing nature of the fluorinated ring is expected to shift this peak to a higher wavenumber compared to non-fluorinated isophthalic acid.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

-

C-F Stretch: Very strong and characteristic absorption bands are expected in the 1100-1350 cm⁻¹ region. The multiplicity and exact position of these bands are highly diagnostic of the substitution pattern.

-

O-H Bend & C-O Stretch: These will appear in the fingerprint region, typically between 900-1450 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Analysis: Place a small amount of the solid TIPA powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add at least 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

Theoretical Expectations

Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound.

-

Molecular Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z corresponding to (238.09 - 1.01) = 237.08.

-

Fragmentation: While ESI is soft, some in-source fragmentation can be induced. The most likely fragmentation pathway for a dicarboxylic acid is the loss of CO₂ (44 Da) from the deprotonated molecular ion.[4]

-

[M-H]⁻ → [M-H-CO₂]⁻ (m/z 193.08)

-

Further fragmentation could involve the loss of the second carboxylic acid group.

-

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of TIPA (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of a weak base (e.g., ammonium hydroxide) can be added to promote deprotonation for negative ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass analysis).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the instrument in negative ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.

-

Acquire data for several minutes to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Identify the molecular ion and any significant fragment ions. If using a high-resolution instrument, calculate the elemental composition from the accurate mass to confirm C₈HF₄O₄⁻.

Integrated Spectroscopic Workflow

For unambiguous structure confirmation, no single technique is sufficient. A logical workflow ensures all structural questions are answered efficiently.

References

-

PE ATR-FTIR Forensic Library_3 . (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information . (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem . (n.d.). University of California, Santa Barbara. Retrieved January 13, 2026, from [Link]

-

19F NMR Reference Standards . (n.d.). Retrieved January 13, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra . (n.d.). Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns . (2023, August 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 . (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

3,4,5,6-Tetrafluorophthalic acid | C8H2F4O4 | CID 69544 . (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Tetrafluoroisophthalic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Tetrafluoroisophthalic Acid (TFIPA). Given the limited availability of direct, quantitative public data, this document focuses on the fundamental principles governing its solubility. It offers a predictive framework based on molecular structure and solvent properties and provides a robust experimental protocol for determining solubility in the laboratory.

Introduction to this compound (TFIPA)

This compound (TFIPA), or 2,4,5,6-Tetrafluoro-1,3-benzenedicarboxylic acid, is an aromatic dicarboxylic acid. Its structure consists of a benzene ring substituted with four fluorine atoms and two carboxylic acid groups at the 1 and 3 positions. The high degree of fluorination and the presence of two acidic functional groups impart unique physicochemical properties, making it a valuable building block in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and specialty pharmaceutical intermediates.[1] Understanding its solubility in various organic solvents is critical for reaction engineering, purification, crystallization, and formulation development.[2][3][4]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₂F₄O₄

-

Molecular Weight: 238.09 g/mol

-

Melting Point: 212-214 °C

-

Structure: A highly polar molecule featuring two hydrogen bond donor/acceptor sites (-COOH groups) and an electron-deficient aromatic ring.[1]

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5][6][7] For TFIPA, the key interactions are hydrogen bonding, dipole-dipole forces, and van der Waals forces.

-

Solute Properties (TFIPA): The two carboxylic acid groups are highly polar and can act as both hydrogen bond donors (from the -OH) and acceptors (from the C=O).[8][9] The tetrafluorinated benzene ring is electron-poor and contributes to the molecule's overall high polarity.

-

Solvent Properties: Organic solvents can be broadly classified based on their polarity and hydrogen bonding capability:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) Possess O-H or N-H bonds and can act as hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), acetone, tetrahydrofuran (THF)) Are polar but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene) Have low polarity and interact mainly through weak van der Waals dispersion forces.

-

Predicting TFIPA Solubility

Based on these principles, a qualitative prediction of TFIPA's solubility can be made. The strong hydrogen bonding and high polarity of TFIPA suggest it will be most soluble in polar solvents that can effectively disrupt the strong solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.[5][8]

Predicted Solubility Profile of TFIPA

The following table summarizes the expected solubility of TFIPA in common classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP, Acetone | High | These solvents are strong hydrogen bond acceptors and highly polar. They can effectively solvate the carboxylic acid groups of TFIPA, leading to high solubility. For related compounds like terephthalic acid, DMSO is an excellent solvent.[10] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with TFIPA's carboxylic acid groups.[5][11] |

| Ethers | THF, 1,4-Dioxane | Moderate | These solvents are polar and can act as hydrogen bond acceptors, but they are generally less polar than aprotic solvents like DMSO. Phthalic acids show moderate solubility in solvents like THF.[12] |

| Ketones | Acetone, Cyclohexanone | Moderate | Similar to ethers, ketones are effective hydrogen bond acceptors. Isophthalic acid is known to be soluble in acetone and cyclohexanone.[12] |

| Halogenated | Dichloromethane (DCM) | Low to Insoluble | While slightly polar, DCM is a poor hydrogen bond partner and is unlikely to effectively solvate the highly polar carboxylic acid groups of TFIPA. |

| Nonpolar | Hexane, Toluene | Insoluble | The weak van der Waals forces of nonpolar solvents cannot overcome the strong hydrogen bonding and crystal lattice energy of TFIPA. The large mismatch in polarity leads to very poor solubility.[5][7] |

Experimental Determination of Equilibrium Solubility

Since quantitative data is scarce, an experimental approach is necessary. The "gold standard" for determining the equilibrium solubility of a solid compound is the Saturation Shake-Flask Method .[13][14][15] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Visual Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of TFIPA solubility.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of TFIPA in a given organic solvent at a specified temperature.

Materials & Equipment:

-

This compound (solid, pure)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator[16]

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument[16]

Procedure:

-

Preparation: Add an excess amount of solid TFIPA to a glass vial. The excess is crucial to ensure saturation is reached.[13] Record the exact amount added.

-

Solvation: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the system is stable.[15]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either:

-

Centrifuge: Centrifuge the vial at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[16] This step is critical and must be performed carefully to avoid temperature changes or solvent evaporation.

-

-

Sample Analysis:

-

Carefully take a known volume of the clear, saturated filtrate.

-

Dilute the sample accurately with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

Quantify the concentration of TFIPA in the diluted sample using a pre-validated HPLC-UV method.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL, g/L, or mol/L.

Self-Validation and Trustworthiness:

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should remain constant once equilibrium is achieved.[14]

-

Reproducibility: All experiments should be performed in triplicate to ensure the results are reproducible and to calculate standard deviation.[16]

-

Purity: The purity of both the solute (TFIPA) and the solvent must be high to obtain accurate data.[13]

Molecular Interaction Visualization

The solubility of TFIPA is dictated by its ability to form hydrogen bonds with solvent molecules. The diagram below illustrates the favorable interactions with a polar protic solvent versus the unfavorable interactions with a nonpolar solvent.

Caption: Solute-solvent interactions for TFIPA.

Conclusion

References

- Vertex AI Search. (2014). How to predict the solubility of an organic compound in different kinds of solvents?

- ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules.

- Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemsrc. 3,4,5,6-Tetrafluorophthalic acid.

- Quora. How do you determine the solubility of a solid?

- Homework.Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.

- Education.com. Testing the Solubility of Common Liquid Solvents.

- Sigma-Aldrich. This compound 96 1551-39-9.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Sigma-Aldrich. This compound 96 1551-39-9.

- ResearchGate. The Experimental Determination of Solubilities.

- Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note.

- PubChem. 3,4,5,6-Tetrafluorophthalic acid.

- PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement].

- ChemScene. This compound.

- Saskoer. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- Chemguide. an introduction to carboxylic acids.

- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- ResearchGate. Summary of solubility measurement protocols of each company before harmonization.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.

- IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES.

- National Institutes of Health. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. d-nb.info [d-nb.info]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. education.com [education.com]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. homework.study.com [homework.study.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Tetrafluoroisophthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding the Electronic Landscape of Tetrafluoroisophthalic Acid

This compound (2,4,5,6-Tetrafluoro-1,3-benzenedicarboxylic acid) is a halogenated aromatic compound whose unique electronic and structural properties make it a molecule of significant interest.[1][2][3] The presence of four electron-withdrawing fluorine atoms and two carboxylic acid groups on a benzene ring creates a complex electronic environment. Understanding this environment is critical for predicting its reactivity, intermolecular interactions, and potential applications as a building block in materials science or pharmaceutical development.[2][4]

Quantum chemical calculations offer a powerful, non-empirical lens through which we can investigate the molecular properties of this compound from first principles. This guide provides a technically in-depth, field-proven workflow for conducting these calculations, moving beyond a simple list of steps to explain the critical reasoning behind each methodological choice. Our objective is to equip you with a self-validating protocol that ensures both accuracy and computational efficiency.

The Theoretical Cornerstone: Selecting the Right Computational Tools

The success of any quantum chemical investigation hinges on the appropriate selection of a theoretical method and basis set. For a molecule like this compound, with its mix of covalent bonds, lone pairs, and potential for hydrogen and halogen bonding, this choice is paramount.

The Workhorse: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) provides the optimal balance between accuracy and computational cost.[5] Unlike more computationally expensive wave function-based methods, DFT calculates the electron density to determine the system's energy and other properties.

-

Expertise in Practice: We recommend starting with the B3LYP hybrid functional . This functional, which mixes Hartree-Fock exchange with DFT exchange-correlation, has a long and successful track record for a wide range of organic molecules, including halogenated systems.[5][6][7] It reliably predicts geometries, vibrational frequencies, and electronic properties. For cases demanding higher accuracy, especially for non-covalent interactions, consider functionals from the Minnesota family (e.g., M06-2X) or dispersion-corrected functionals (e.g., B3LYP-D3).

The Language of Electrons: Choosing an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For fluorine-containing compounds, the choice is critical.

-

Expertise in Practice: Fluorine's high electronegativity and multiple lone pairs require a flexible basis set.

-

Pople-style basis sets: The 6-31+G(d,p) basis set is a robust starting point.[6] The + indicates the addition of diffuse functions, which are essential for describing the spatially extended electron density of lone pairs and potential anionic states (deprotonated carboxylates). The (d,p) denotes polarization functions on heavy atoms (d) and hydrogen (p), which allow for orbital shapes to deform, crucial for accurate bonding descriptions. For higher accuracy, especially for spectroscopic properties, upgrading to 6-311+G(2d,p) is recommended.[6][8]

-

Correlation-consistent basis sets: Dunning's aug-cc-pVDZ or aug-cc-pVTZ basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix (augmentation) signifies the inclusion of diffuse functions, making them particularly well-suited for describing non-covalent interactions and electron-rich atoms like fluorine.[9]

-

Accounting for the Environment: Solvation Models

Since this compound is often used in solution, modeling solvent effects is important. The Polarizable Continuum Model (PCM) is an efficient and widely used method.[10][11] It treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

The Computational Workflow: A Validated Protocol

This section outlines a step-by-step protocol for a comprehensive computational study of this compound. This workflow is designed to be logical and self-validating at each stage.

Mandatory Visualization: The Computational Workflow

Caption: A validated workflow for quantum chemical analysis.

Step 1: Building the Initial Molecular Structure

-

Action: Construct the 3D chemical structure of 2,4,5,6-tetrafluoroisophthalic acid using a molecular editor.

-

Recommended Tool: Avogadro is a free, open-source, and intuitive choice for this purpose.[12] Commercial packages like GaussView also offer advanced building capabilities.

-

Causality: An accurate initial geometry, even if approximate, is crucial. A poor starting structure can lead to the calculation converging on a high-energy local minimum instead of the true global minimum energy structure.

Step 2: Geometry Optimization

-

Action: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Protocol:

-

Trustworthiness: This step is the foundation of all subsequent calculations. Properties like bond lengths, angles, and electronic distributions are highly dependent on the molecular geometry. An unoptimized structure will yield physically meaningless results.

Step 3: Vibrational Frequency Analysis

-

Action: After optimization, perform a vibrational frequency calculation at the same level of theory.

-

Protocol:

-

Keywords: Freq, B3LYP/6-31+G(d,p).

-

-

Self-Validation System: This step is a critical check on the geometry optimization.

-

Confirmation of a Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

Spectroscopic Prediction: The output provides the predicted infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data for validation.[7][15][16]

-

Thermochemistry: This calculation also yields the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

-

Step 4: Calculation and Analysis of Molecular Properties

With a validated minimum-energy structure, you can now confidently calculate a wide range of molecular properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic excitability and kinetic stability.[17]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It reveals electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For this compound, we expect highly negative potential around the carboxylic oxygens and the fluorine atoms.

-

NMR Spectroscopy: Predicting NMR chemical shifts is a powerful tool for structure elucidation.[18]

-

Protocol: Use the GIAO (Gauge-Including Atomic Orbital) method.

-

Keywords: NMR, GIAO.

-

Expertise in Practice: For ¹⁹F NMR, which is particularly sensitive to the electronic environment, using a reliable method like B3LYP with a flexible basis set (e.g., 6-311+G(2d,p)) can provide shifts that correlate well with experimental data after a linear scaling correction.[6][19]

-

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions.

-

Protocol: Use TD-DFT calculations on the optimized ground-state geometry.

-

Keywords: TD(NStates=10) (calculates the first 10 excited states).

-

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and communication.

Table 1: Recommended Computational Parameters

| Parameter | Recommended Level | Rationale |

| Method | B3LYP | A robust and well-validated hybrid functional for organic molecules.[5][6][7] |

| Basis Set | 6-31+G(d,p) | Good balance of accuracy and cost; includes crucial diffuse and polarization functions.[6] |

| Frequency Check | Mandatory | Confirms the optimized geometry is a true energy minimum. |

| Solvation | PCM (e.g., Water) | Accounts for the influence of a solvent environment on structure and properties.[10][11] |

| NMR Method | GIAO | The standard, reliable method for predicting NMR chemical shifts. |

| Excited States | TD-DFT | Efficiently calculates electronic transition energies (UV-Vis spectra).[15] |

Mandatory Visualization: Molecular Structure of this compound

Caption: Atom numbering scheme for this compound.

References

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved from [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (n.d.). Retrieved from [Link]

-

Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Retrieved from [Link]

-

The quantum theory applied to biology. (n.d.). Retrieved from [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Retrieved from [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Retrieved from [Link]

-

Fluorine Gaussian basis set adopted for the MCF and SMC calculations in... - ResearchGate. (n.d.). Retrieved from [Link]

-

DiVerdi, J. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(7), 8049-8055. Retrieved from [Link]

-

Tetrafluorophthalic acid - NIST WebBook. (n.d.). Retrieved from [Link]

-

3,4,5,6-Tetrafluorophthalic acid | C8H2F4O4 | CID 69544 - PubChem. (n.d.). Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

-

What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? | ResearchGate. (n.d.). Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry, 83(6), 3220-3225. Retrieved from [Link]

-

Levina, E. O., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(17), 8839-8848. Retrieved from [Link]

-

Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC. (2025). Retrieved from [Link]

-

Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC. (2025). Retrieved from [Link]

-

Basis Sets | Gaussian.com. (2021). Retrieved from [Link]

-

Quantitative Investigation of Halogen and Hydrogen Bonding in 2‐Chloro, 4‐X‐Benzoic Acids | Request PDF - ResearchGate. (2022). Retrieved from [Link]

-

Fluorine Basis-Sets. (n.d.). Retrieved from [Link]

-

Probing hydrogen and halogen-oxo interactions in uranyl coordination polymers: a combined crystallographic and computational study. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

Basis Sets for the Calculation of Core-Electron Binding Energies - University of Nottingham Ningbo China. (2018). Retrieved from [Link]

-

Computational Study of the Halogen Atom−Benzene Complexes - Figshare. (2003). Retrieved from [Link]

-

2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem. (n.d.). Retrieved from [Link]

-

Quantum Chemical Calculations & Molecular Spectroscopy - The University of Louisville Laser Labs (UL3). (n.d.). Retrieved from [Link]

-

Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. (n.d.). Retrieved from [Link]

-

An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors - MDPI. (n.d.). Retrieved from [Link]

-

Quantum chemical calculations of lupeol (C30H50O) isolated from the ethyl acetate leaf extracts of Justicia Secunda | Journal of the Nigerian Society of Physical Sciences. (2024). Retrieved from [Link]

-

Isophthalic Acid | C8H6O4 | CID 8496 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. (2022). Retrieved from [Link]

-

Ab initio and DFT studies on structure, vibrational spectra of 4-tert- butyl-1,3-thiazol-2-amine (BTA) - CORE. (n.d.). Retrieved from [Link]

-

(PDF) NOVEL BASED ON VIBRATION SPECTRUM ANALYSIS AND MOLECULAR PROPERTIES OF 3-(BENZYLOXY) BENZOIC ACID: EXPERIMENTAL AND DFT, TD-DFT STUDY - ResearchGate. (n.d.). Retrieved from [Link]

-

Vibrational study of S(-) and R(+) forms of analgesic camphor combining DFT calculations with normal internal coordinates and SQMFF methodology - ResearchGate. (2025). Retrieved from [Link]

Sources

- 1. 四氟异酞酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 96 1551-39-9 [sigmaaldrich.com]

- 4. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. gaussian.com [gaussian.com]

- 9. researchgate.net [researchgate.net]

- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 11. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

- 12. Quantum Biochemistry [quantumbiochemistry.org]

- 13. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 14. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 15. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. journal.nsps.org.ng [journal.nsps.org.ng]

- 18. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 19. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

A Technical Guide to Tetrafluoroisophthalic Acid Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal tool in modern chemistry, offering a pathway to materials and therapeutics with enhanced properties. Among the array of fluorinated building blocks, tetrafluoroisophthalic acid and its derivatives stand out for their remarkable potential. The high electronegativity and unique steric profile of the fluorine substituents impart significant alterations to the electronic nature, stability, and intermolecular interactions of the parent isophthalic acid structure. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, characterization, and diverse applications of this versatile class of compounds.

The Core Moiety: this compound

This compound (2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid) is a white to off-white crystalline solid with a melting point of 212-214 °C.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1551-39-9 |

| Molecular Formula | C₈H₂F₄O₄ |

| Molecular Weight | 238.09 g/mol [1] |

| Appearance | White to off-white powder/crystal |

| Melting Point | 212-214 °C[1] |

The fluorine atoms on the benzene ring are strong electron-withdrawing groups, which significantly increases the acidity of the carboxylic acid protons compared to unsubstituted isophthalic acid. This enhanced acidity and the unique electronic landscape of the molecule are central to its reactivity and the properties of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its dinitrile precursor, tetrafluoroisophthalonitrile.[2] This precursor can be synthesized through various fluorination reactions of chlorinated analogs. A common route involves the hydrolysis of tetrafluoroisophthalonitrile using a strong acid like concentrated sulfuric acid or phosphoric acid.[2]

Experimental Protocol: Hydrolysis of Tetrafluoroisophthalonitrile [2]

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add tetrafluoroisophthalonitrile.

-

Slowly add concentrated sulfuric acid while cooling the vessel in an ice bath to manage the exothermic reaction.

-

After the initial reaction subsides, heat the mixture to a temperature of 120-140°C for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated this compound is collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

Derivatization of this compound

The two carboxylic acid groups of this compound are reactive sites for a variety of chemical transformations, leading to a diverse range of derivatives. The most common derivatization reactions include esterification and amidation.

Ester Derivatives

Esterification of this compound with various alcohols yields the corresponding diesters. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, or can be achieved by first converting the carboxylic acid to the more reactive acyl chloride.

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours. The reaction can be monitored by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude diester.

-

Purify the product by column chromatography or recrystallization.

Amide Derivatives

Amidation can be achieved by reacting this compound with amines. Due to the formation of a stable ammonium carboxylate salt, direct amidation often requires high temperatures. A more efficient method involves the conversion of the carboxylic acid to the diacyl chloride, which then readily reacts with amines at lower temperatures.

Experimental Protocol: Synthesis of Tetrafluoroisophthalamides via the Diacyl Chloride

-

Synthesis of Tetrafluoroisophthaloyl Dichloride: Gently reflux a mixture of this compound and thionyl chloride (SOCl₂) for several hours. The excess thionyl chloride can be removed by distillation to yield the crude diacyl chloride.

-

Amidation: Dissolve the tetrafluoroisophthaloyl dichloride in an anhydrous, non-protic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution in an ice bath and add a solution of the desired amine in the same solvent dropwise. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, the reaction mixture can be washed with dilute acid, water, and brine.

-

Dry the organic layer, concentrate, and purify the resulting diamide by recrystallization or column chromatography.

Characterization of this compound and its Derivatives

A suite of analytical techniques is employed to confirm the structure and purity of these compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show a singlet for the two equivalent carboxylic acid protons, typically in the downfield region (δ 10-13 ppm). Upon derivatization, new signals corresponding to the protons of the ester or amide groups will appear.

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The highly electronegative fluorine atoms significantly influence the chemical shifts of the aromatic carbons.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. For this compound, two signals are expected due to the symmetry of the molecule. The chemical shifts and coupling constants provide definitive information about the fluorine substitution pattern.[3][4] The typical chemical shift range for aromatic fluorine atoms is between -100 and -170 ppm relative to CFCl₃.[5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[7] The C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹. Upon esterification or amidation, the O-H stretch will disappear and the C=O stretch will shift to a different frequency.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

-

Single-Crystal X-ray Diffraction: For crystalline derivatives, X-ray diffraction can provide the precise three-dimensional structure of the molecule, including bond lengths and angles.[8][9][10][11]

Applications of this compound Derivatives

The unique properties imparted by the tetrafluoro-substitution make these derivatives valuable in a range of advanced applications.

High-Performance Polymers

This compound is a valuable monomer for the synthesis of high-performance polymers such as polyesters and polyamides. The incorporation of the fluorinated moiety into the polymer backbone can lead to:

-

Enhanced Thermal Stability: The strong C-F bonds contribute to increased thermal and thermo-oxidative stability of the resulting polymers.[12][13]

-

Improved Chemical Resistance: The fluorine atoms create a protective shield around the polymer chain, enhancing its resistance to chemical attack.

-

Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants and dissipation factors, making them suitable for use as insulating materials in microelectronics and high-frequency applications.[14][15][16][17][18]

-

Hydrophobicity: The presence of fluorine generally increases the hydrophobicity of the polymer surface.

Experimental Protocol: Polycondensation of this compound with a Diol

-

In a reaction vessel equipped for polycondensation (with a mechanical stirrer, nitrogen inlet, and a distillation outlet), combine equimolar amounts of this compound and a diol.

-

Add a catalyst, such as antimony trioxide or a titanium-based catalyst.

-

Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate esterification and drive off the water byproduct (typically 180-220°C).

-

Once the initial esterification is complete, apply a vacuum and increase the temperature (to 250-280°C) to facilitate the removal of the final traces of water and drive the polymerization to a high molecular weight.

-

The resulting polymer can be extruded, cooled, and pelletized.

Metal-Organic Frameworks (MOFs)

This compound serves as an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). The fluorinated aromatic ring can influence the properties of the resulting MOF in several ways:

-

Tuning Pore Environment: The fluorine atoms lining the pores of the MOF can alter the interaction with guest molecules, potentially enhancing selectivity for certain gases or vapors.[3]

-

Increased Hydrophobicity and Stability: Fluorination can increase the hydrophobicity of the MOF, making it more stable in the presence of water.[14]

-

Modified Electronic Properties: The electron-withdrawing nature of the fluorine atoms can affect the electronic properties of the framework, which can be beneficial for applications in catalysis and sensing.

Experimental Protocol: Solvothermal Synthesis of a MOF

-

In separate vials, dissolve this compound and a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent, often a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Combine the solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 and 180°C) for a period ranging from hours to days.

-

After cooling to room temperature, the crystalline MOF product can be collected by filtration, washed with fresh solvent, and dried.

Medicinal Chemistry and Agrochemicals

The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[19] Derivatives of fluorinated benzoic acids have shown a wide range of biological activities.[20] Amide derivatives of this compound, in particular, are of interest for their potential antimicrobial and herbicidal properties.[21][22][23][24] The fluorine atoms can modulate the lipophilicity of the molecule, influencing its ability to cross cell membranes, and can also participate in specific interactions with biological targets. Research in this area is ongoing, with the potential for the discovery of novel therapeutic and crop protection agents.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[25] Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. For inhalation, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound and its derivatives represent a fascinating and highly versatile class of fluorinated compounds. Their synthesis, while requiring specialized starting materials, follows established organic chemistry principles. The unique electronic and steric properties conferred by the fluorine atoms lead to materials with enhanced thermal stability, chemical resistance, and tailored electronic properties, making them highly valuable in the development of advanced polymers and metal-organic frameworks. Furthermore, the potential for these compounds in medicinal chemistry and agrochemicals continues to be an active area of research. As our understanding of structure-property relationships in fluorinated systems grows, so too will the innovative applications of this compound derivatives.

References

-

National Institute of Standards and Technology. (n.d.). Tetrafluorophthalic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Japan Patent Office. (1993).

- Zhang, Y., Huang, S., Lv, X., Wang, K., Yin, H., Qiu, S., Li, J., Zhang, G., & Sun, R. (2023). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Polymer Chemistry.

- Zhang, Y., Huang, S., Lv, X., Wang, K., Yin, H., Qiu, S., Li, J., Zhang, G., & Sun, R. (2023). Polyimides with Low Dielectric Constant and Dissipation Factor at High Frequency Derived from Novel Aromatic Diamine with Bistrifluoromethyl Pendant Groups.

-

Request PDF. (n.d.). An Interesting Result of Dielectric Property for Novel Polyimides with Fluorene Groups. Retrieved from [Link]

-

Request PDF. (2006). Structures and dielectric properties of thin polyimide films with nano-foam morphology. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Request PDF. (2006). Low relative dielectric permittivities of polyimides and copolyimides derived from non-coplanar diamines and 4,4'-(hexafluoroisopropyl)diphthalic anhydride. Retrieved from [Link]

- Trepka, R. D., Harrington, J. K., McConville, J. W., McGurran, K. T., Mendel, A., Pauly, D. R., Robertson, J. E., & Waddington, J. T. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111–1119.

- Fisher Scientific. (2023).

-

Defense Technical Information Center. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

MDPI. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Retrieved from [Link]

- Liu, J., Wang, Y. L., Zhang, J. H., Yang, J. S., Mou, H. C., Lin, J., & Sheng, L. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6035.

-

MDPI. (n.d.). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray structures of the (a) top view and (b) side view.... Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,4,5,6-tetrafluorophthalic acid (CN104072358A).

- Wallace, M. D., Debowski, A. W., Sukhoverkov, K. V., & Mylne, J. S. (2021).

-

Request PDF. (n.d.). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. Retrieved from [Link]

- Guan, B., & Wang, D. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(1), 178-181.

- Wallace, M. D., Debowski, A. W., Sukhoverkov, K. V., & Mylne, J. S. (2021).

- Li, Z. G., & Li, F. M. (1993).

-

ResearchGate. (n.d.). Polyamide Syntheses. Retrieved from [Link]

- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- Thiyagarajan, S., Gubbels, E., van der Loo, L., van Haveren, J., & de With, G. (2016). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 7(45), 6961-6969.

-

Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoroterephthalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrogram of the process products. (a) ¹H NMR of Br-(C6H4)-S-C6F13 (Product 1). Retrieved from [Link]

- He, Y. C., Li, S., Liu, Z. Q., Zheng, Y. G., & Shen, Y. C. (2013). Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp. Biotechnology letters, 35(10), 1675-1680.

-

National Institute of Standards and Technology. (n.d.). Tetrafluorophthalic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrafluoroterephthalic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrafluorophthalic acid. Retrieved from [Link]

-

MDPI. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a Terephthalic acid, b MOF-5, c NH2-MOF-5, d MCOF, and.... Retrieved from [Link]

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

- Marquis, R. E. (2003). Antimicrobial actions of fluoride for oral bacteria. Canadian journal of microbiology, 49(11), 729-740.

- Soleimani, B., Goli, H., Naranjian, M., Mousavi, S. J., & Nahvi, A. (2021). Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study.

-

MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic data for single crystal X-ray diffraction. Retrieved from [Link]

Sources

- 1. This compound 96 1551-39-9 [sigmaaldrich.com]

- 2. JPH05230002A - Tetrafluoroisophthalamide, method for producing the same, and method for producing this compound - Google Patents [patents.google.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Tetrafluorophthalic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cpsm.kpi.ua [cpsm.kpi.ua]

- 13. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]

- 14. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Herbicidal activity of fluoroquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. mdpi.com [mdpi.com]

- 24. brieflands.com [brieflands.com]

- 25. Surfaces of Fluorinated Pyridinium Block-Copolymers with Enhanced Antibacterial Activity | NIST [nist.gov]

A Historical Perspective on the Discovery and Synthesis of Tetrafluoroisophthalic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroisophthalic acid, systematically named 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid, is a fluorinated aromatic compound with the chemical formula C₈H₂F₄O₄[1]. The presence of four fluorine atoms on the benzene ring imparts unique physicochemical properties, including high thermal stability and chemical resistance, making it a valuable building block in materials science and pharmaceutical development. This guide provides a comprehensive historical perspective on the discovery and synthesis of this important molecule, offering insights into the evolution of its preparation and the underlying chemical principles.

The Dawn of Aromatic Fluorine Chemistry: A Historical Context

The journey to the synthesis of complex fluorinated aromatics like this compound is rooted in the foundational discoveries of organofluorine chemistry. The mid-20th century witnessed a surge in research focused on the introduction of fluorine into organic molecules, driven by the unique properties that fluorine substitution imparts.

A pivotal development was the work of Finger and Kruse in 1956, which demonstrated the effective replacement of activated chlorine and nitro groups on an aromatic ring with fluorine using potassium fluoride (KF) in polar aprotic solvents[2][3]. This halogen exchange reaction, often referred to as the Halex process, became a cornerstone for the synthesis of a wide array of fluoroaromatic compounds. The use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) was crucial in solubilizing the fluoride salts and facilitating the nucleophilic substitution.

The First Synthesis: A Logical Pathway Through Halogen Exchange

While a singular, celebrated publication detailing the "first" synthesis of this compound is not readily apparent in the historical literature, the established methodologies of the time strongly point to a specific synthetic route. The work of Japanese chemists Nobuo Ishikawa and Toshio Tanabe, published in 1970, on the "Fluorination of Tetrachlorophthalonitrile and Tetrachloroisophthalonitrile in Solvents" provides a direct and historically significant pathway to a key precursor[4].

Their research detailed the successful fluorination of tetrachloroisophthalonitrile (2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile) to produce tetrafluoroisophthalonitrile. This reaction is a classic example of the Halex process, where the chlorine atoms on the aromatic ring are substituted by fluorine atoms using a fluoride salt. The subsequent hydrolysis of the dinitrile would then yield this compound.

This two-step synthesis, leveraging the halogen exchange reaction, represents the most logical and historically consistent route to the initial preparation of this compound.

Visualizing the Synthesis: A Logical Flow

Caption: The historical synthesis of this compound.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a representative example of the likely historical method for the synthesis of this compound, based on the work of Ishikawa and Tanabe and the established principles of the time.

Part 1: Synthesis of Tetrafluoroisophthalonitrile

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous potassium fluoride (KF) and a polar aprotic solvent such as dimethylformamide (DMF) or sulfolane.

-

Azeotropic Drying: To ensure anhydrous conditions, a small amount of benzene is added, and the mixture is heated to reflux to remove any residual water azeotropically. The benzene is then distilled off.

-

Reactant Addition: Tetrachloroisophthalonitrile is added to the flask.

-

Reaction: The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) with vigorous stirring for several hours. The progress of the reaction can be monitored by gas chromatography.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water. The precipitated product, tetrafluoroisophthalonitrile, is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by sublimation.

Part 2: Hydrolysis to this compound

-

Reaction Setup: The purified tetrafluoroisophthalonitrile is placed in a round-bottom flask with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-